molecular formula C18H23FN4O2 B2776572 N-(4-fluorobenzyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide CAS No. 1172742-24-3

N-(4-fluorobenzyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Cat. No. B2776572
M. Wt: 346.406
InChI Key: NJHUIFPTUZKMIL-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its unique chemical structure and properties make it a promising candidate for drug development, particularly in the treatment of various diseases.

Scientific Research Applications

Significance in Drug Development

Compounds containing the 1,3,4-oxadiazole ring are of particular interest in the field of medicinal chemistry due to their diverse pharmacological properties. This core structure has been identified as a surrogate (bioisostere) for carboxylic acids, carboxamides, and esters, providing a platform for the development of new drug candidates. These compounds have shown potential across a broad spectrum of pharmacological activities, including antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic effects. The 1,3,4-oxadiazole moiety serves as a structural subunit of significant importance in the synthesis of efficacious and potentially less toxic medicinal agents, making it a valuable component in the search for new therapeutic strategies (Rana, Salahuddin, & Sahu, 2020).

Therapeutic Worth and Applications

The peculiar structural features of the 1,3,4-oxadiazole ring enable derivatives to effectively bind with various enzymes and receptors within biological systems, eliciting a wide range of bioactivities. The development of 1,3,4-oxadiazole-based derivatives has become a focal point for researchers aiming to create compounds with high therapeutic potency. These efforts have led to the extensive use of 1,3,4-oxadiazole-based compounds in treating different ailments, contributing to their significant development value within medicinal chemistry. The systematic and comprehensive review of current developments in this area highlights the potential of these compounds in advancing drug discovery and development, offering insights for rational designs aimed at creating more active and less toxic medicinal agents (Verma et al., 2019).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O2/c1-12(2)16-21-22-17(25-16)14-7-9-23(10-8-14)18(24)20-11-13-3-5-15(19)6-4-13/h3-6,12,14H,7-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHUIFPTUZKMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

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